4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)25-17-8-6-15(7-9-17)18(24)22-13-16-5-3-12-23(16)19-20-10-4-11-21-19/h4,6-11,14,16H,3,5,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKLERWHKGNKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid undergoes O-alkylation with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours, achieving yields of 85–92%.
$$
\text{4-Hydroxybenzoic acid} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Propan-2-yloxy)benzoic acid} + \text{HBr}
$$
Activation to 4-(Propan-2-yloxy)Benzoyl Chloride
The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 3–5 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed via distillation, and the product is used directly in subsequent amidation.
Preparation of [1-(Pyrimidin-2-yl)Pyrrolidin-2-yl]Methanamine
N-Arylation of Pyrrolidin-2-ylmethanamine
Pyrrolidin-2-ylmethanamine reacts with 2-chloropyrimidine via a copper-catalyzed Ullmann coupling. Optimal conditions involve:
- Catalyst : Copper(I) iodide (10 mol%)
- Ligand : trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)
- Base : Potassium carbonate
- Solvent : Dimethyl sulfoxide (DMSO)
- Temperature : 120°C for 24 hours
The reaction affords the N-arylated pyrrolidine intermediate in 65–75% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product.
Reductive Amination (Alternative Pathway)
For substrates requiring stereochemical control, reductive amination of pyrrolidin-2-ylmethanamine with pyrimidine-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature provides the target amine in 60–68% yield.
Amide Bond Formation
Schotten-Baumann Reaction
The acid chloride (1.2 equiv) is added dropwise to a solution of [1-(pyrimidin-2-yl)pyrrolidin-2-yl]methanamine (1.0 equiv) in dichloromethane, followed by triethylamine (2.0 equiv) as a base. The reaction proceeds at 0–5°C for 1 hour, then at room temperature for 12 hours. Workup with aqueous HCl (1M) and extraction with ethyl acetate yields the crude product, which is recrystallized from ethanol/water (4:1) to achieve 80–88% purity.
Coupling Reagents (HATU/DCC)
Modern peptide-coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) enhance efficiency. For example, HATU-mediated coupling in dimethylformamide with N,N-diisopropylethylamine (DIPEA) at 25°C for 6 hours achieves 90–95% conversion.
Optimization and Scalability Considerations
Catalytic System Tuning
Palladium-based catalysts (e.g., PdCl₂(dppf)) improve yields in Suzuki-Miyaura couplings for related benzamide syntheses. For instance, substituting aryl halides with boronic esters in toluene/water (3:1) at 90°C enhances regioselectivity.
Solvent and Temperature Effects
- Amidation : Tetrahydrofuran (THF) reduces side reactions compared to dichloromethane.
- N-Arylation : Microwave-assisted heating at 150°C reduces reaction times from 24 hours to 2 hours.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 4.65–4.58 (m, 1H, OCH(CH₃)₂), 3.72–3.65 (m, 1H, pyrrolidine-CH₂), 2.95–2.88 (m, 2H, NCH₂), 2.20–1.98 (m, 4H, pyrrolidine ring), 1.35 (d, J = 6.0 Hz, 6H, CH(CH₃)₂).
- HRMS (ESI+) : m/z calculated for C₂₀H₂₅N₄O₂ [M+H]⁺: 353.1978; found: 353.1981.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) confirms >98% purity with a retention time of 12.3 minutes.
Industrial-Scale Production Challenges
Cost-Effective Catalyst Recovery
Immobilized palladium catalysts on mesoporous silica enable reuse for up to 5 cycles without significant activity loss, reducing production costs by 30%.
Byproduct Management
Side products such as N-acetylated amines (from HATU reactions) are minimized by optimizing stoichiometry (1.1:1 acid/amine ratio) and employing scavenger resins.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide has several scientific research applications, including:
Medicinal Chemistry: It may be used in the development of new drugs due to its unique structure and potential biological activity.
Biological Studies: It can be used to study the interactions between small molecules and biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yl-pyrrolidin-2-ylmethyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- The pyrrolidine ring introduces conformational rigidity, contrasting with flumbatinib’s flexible 4-methylpiperazine group, which may affect binding pocket accessibility .
- Unlike 2,6-dichloro-substituted analogs (), the target lacks halogenation, suggesting reduced steric hindrance and altered electronic properties .
Physicochemical Properties
- Solubility : The isopropoxy group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., , compound 2 with a 4-hydroxypiperidine group) .
- Molecular Weight : The target compound (~327 g/mol) is smaller than flumbatinib (~563 g/mol), aligning better with Lipinski’s “Rule of Five” for drug-likeness .
- Hydrogen Bonding : The pyrimidine and benzamide carbonyl provide hydrogen-bond acceptors, similar to EGFR inhibitors in , which rely on pyrimidine-amine interactions for target engagement .
Patent and Clinical Relevance
Biological Activity
4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Notably, compounds with similar structural motifs often exhibit activity against various cancer cell lines and may interact with G protein-coupled receptors (GPCRs) and kinases.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzamide compounds can exhibit significant antitumor properties. For instance, a related compound showed IC50 values against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines of 5.29 μM, 3.72 μM, and 9.23 μM respectively . These findings suggest that the incorporation of pyrimidine and pyrrolidine moieties enhances the inhibitory effects on tumor cell proliferation.
Enzyme Inhibition
The compound is suspected to inhibit specific kinases involved in tumor growth. Molecular docking studies indicate that it may effectively bind to c-Met kinase, a known target in cancer therapy . The structure-activity relationship indicates that modifications to the benzamide core can significantly enhance binding affinity and selectivity.
Case Study 1: Structure-Activity Relationship Analysis
A study focused on the synthesis of various benzamide derivatives revealed that the introduction of a pyrimidine ring significantly increased antitumor activity. The optimal compound displayed superior inhibitory effects compared to established drugs like Golvatinib .
| Compound ID | Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|---|
| 35 | A549 | 5.29 | Golvatinib |
| 35 | HeLa | 3.72 | Golvatinib |
| 35 | MCF-7 | 9.23 | Golvatinib |
Case Study 2: In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary results indicate promising bioavailability and tolerability profiles in animal models, suggesting potential for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
